1,1-Dimethyltetralin

概要

説明

1,1-Dimethyltetralin is a useful research compound. Its molecular formula is C12H16 and its molecular weight is 160.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,1-Dimethyltetralin is a bicyclic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

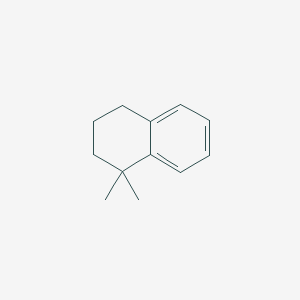

Chemical Structure and Properties

This compound is characterized by a tetralin core structure with two methyl groups attached at the 1-position. Its molecular formula is C_{12}H_{14}, and it exists in various conformations due to the flexibility of its structure. The compound's unique arrangement allows for interactions with various biological targets, influencing its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the antiproliferative properties of this compound against different cancer cell lines. A notable study evaluated its effects on five human cancer cell lines using the MTT assay, comparing its efficacy to that of established anticancer agents like 5-fluorouracil (5-FU). The results indicated that this compound exhibited significant cytotoxicity, particularly against:

- MCF-7 (breast cancer)

- A549 (lung adenocarcinoma)

- HepG2 (liver cancer)

The compound demonstrated a dose-dependent response, with IC50 values comparable to those of conventional chemotherapeutics .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspase pathways.

- Inhibition of Cell Proliferation : It disrupts the cell cycle progression, particularly at the G2/M checkpoint.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels are observed following treatment with this compound, leading to oxidative stress and subsequent cellular damage .

Antifungal Activity

In addition to its anticancer properties, this compound has shown antifungal activity against various plant pathogens. In vitro assays conducted using the agar dilution method revealed that it effectively inhibited the growth of several fungi at concentrations as low as 50 mg/L. Notable pathogens affected include:

- Fusarium oxysporum

- Alternaria solani

- Rhizoctonia solani

These findings suggest potential applications in agricultural settings as a natural fungicide .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. In a study involving RAW264.7 macrophages, it was found to significantly reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated cells. This suggests that the compound may modulate inflammatory responses, potentially offering therapeutic benefits for inflammatory diseases .

Case Studies and Research Findings

A summary of key research findings related to this compound is presented in Table 1 below.

科学的研究の応用

Pharmaceutical Applications

Antitumor Activity : Recent studies have highlighted the potential of 1,1-dimethyltetralin derivatives in cancer therapy. For instance, compounds derived from tetralin structures have shown significant antiproliferative effects against various cancer cell lines. One study demonstrated that specific derivatives exhibited better activity than conventional chemotherapeutics like 5-fluorouracil (5-FU), with IC50 values indicating strong efficacy against human breast and lung cancer cells .

Antifungal Properties : Another area of research involves the antifungal activity of longifolene-derived tetralins, including this compound. These compounds were tested against several plant pathogens and showed promising results, suggesting their potential use in agricultural fungicides .

Industrial Applications

Fuel Additives and Intermediates : this compound is utilized as an intermediate in the production of thermal-stable jet fuels and other chemical products. Its role as a fuel additive enhances the performance and stability of fuels under various conditions .

Fragrance Industry : Compounds related to this compound are also used in the fragrance industry as polycyclic musk fragrances. These substances are incorporated into cosmetics and laundry detergents due to their desirable olfactory properties .

Case Studies and Research Findings

The following table summarizes key research findings related to the applications of this compound:

特性

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-12(2)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIPNDAVRBMCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173598 | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985-59-7 | |

| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 1,1-Dimethyltetralin derivatives in chemical synthesis?

A1: this compound derivatives serve as crucial building blocks in synthesizing various compounds, notably those with musk-like odors. For instance, 1,1-dimethyl-7-isobutyryltetralin stands out as a significant musk odorant. []

Q2: Can you elaborate on the synthesis of 1,1-dimethyl-7-isobutyryltetralin and its relevance to other terpenoids?

A2: The synthesis of 1,1-dimethyl-7-isobutyryltetralin starts with readily available methyl 4-phenylbutanoate and involves a series of reactions including acylation, reduction, Grignard reaction, reoxidation, and cyclodehydration. [] Interestingly, 7-tert-butyl-1,1-dimethyltetralin, derived from 1,1-dimethyl-7-isobutyryltetralin, is also a rearrangement product of the terpenoid 10-methylenelongibornane. []

Q3: How is 7-isopropyl-1,1-dimethyltetralin synthesized from longifolene, and what role do catalysts play in this process?

A3: 7-isopropyl-1,1-dimethyltetralin can be synthesized through the catalytic rearrangement of longifolene. Research highlights the effectiveness of nano-crystalline sulfated zirconia catalysts in this solvent-free synthesis. [] Additionally, SO42-/TiO2-ZrO2 composite oxides, synthesized via the sol-gel method, exhibit excellent catalytic properties for this transformation. The catalyst composition, particularly the Zr/Zr+Ti molar ratio, significantly influences the selectivity and yield of 7-isopropyl-1,1-dimethyltetralin. []

Q4: Beyond aromatization, are there other notable applications of this compound derivatives in medicinal chemistry?

A4: Yes, research explored 2-amino-1,1-dimethyltetralin hydrochlorides, specifically 2-amino, 2-methylamino, and 2-dimethylamino derivatives, for their potential analgesic and CNS-suppressant activities. [] While the analgesic activity of these specific compounds was not reported in the referenced study, the research highlights the interest in exploring this compound derivatives for their pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。